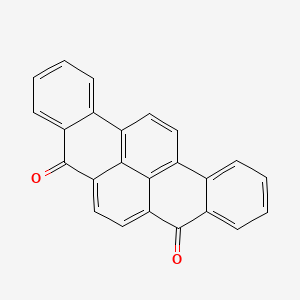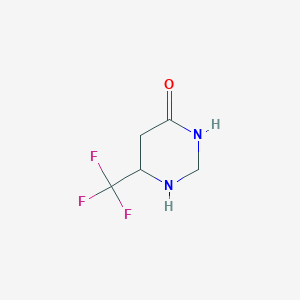
6-(Trifluoromethyl)-1,3-diazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Trifluoromethyl-3H-pyrimidin-4-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group at the 6-position and a keto group at the 4-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-trifluoromethyl-3H-pyrimidin-4-one typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with formimidamide hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol at elevated temperatures (around 80°C) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for 6-trifluoromethyl-3H-pyrimidin-4-one are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Trifluoromethyl-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The keto group at the 4-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones and their derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
6-Trifluoromethyl-3H-pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new anti-tubercular agents and antitumor drugs
Biological Studies: The compound is studied for its activity against various bacterial and fungal strains.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-trifluoromethyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in anti-tubercular applications, it inhibits the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . In anticancer research, it may induce apoptosis in cancer cells by modulating key signaling pathways and proteins involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-6-(trifluoromethyl)pyrimidin-4-one: Similar in structure but with a phenyl group at the 2-position.
6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4-one: Contains additional chlorine atoms and a different ring structure.
2-Methyl-6-trifluoromethyl-4-hydroxypyrimidine: Similar but with a hydroxyl group at the 4-position.
Uniqueness
6-Trifluoromethyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C5H7F3N2O |
|---|---|
Poids moléculaire |
168.12 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h3,9H,1-2H2,(H,10,11) |
Clé InChI |
AOPPDGNVYPEYDK-UHFFFAOYSA-N |
SMILES canonique |
C1C(NCNC1=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


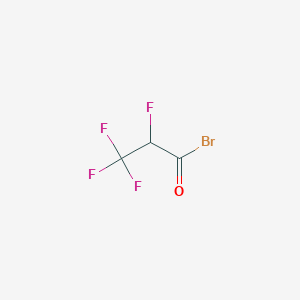

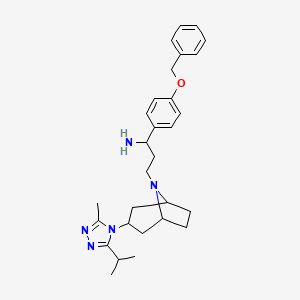
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
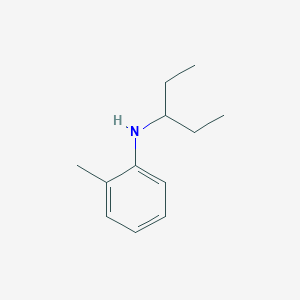
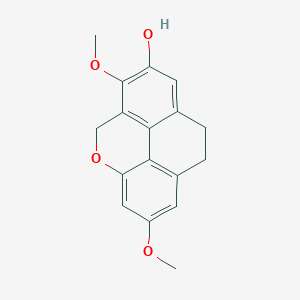
![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
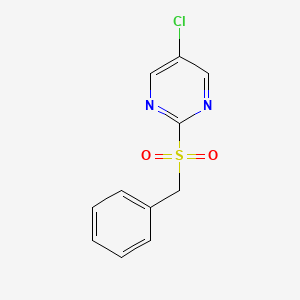
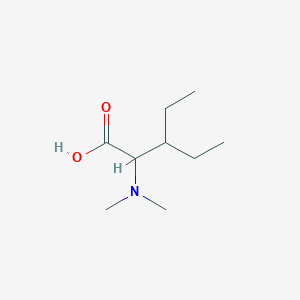
![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)


